4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Descripción general

Descripción

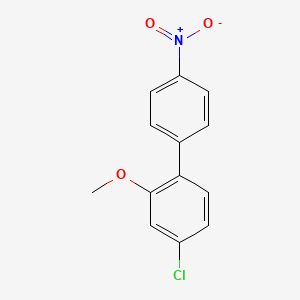

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is an organic compound with the molecular formula C13H10ClNO3 It is characterized by the presence of a chloro group, a methoxy group, and a nitrophenyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene typically involves the nitration of 4-chloro-2-methoxy-1-phenylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes chlorination, methoxylation, and nitration steps, each optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the target compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzoic acid.

Reduction: 4-Chloro-2-methoxy-1-(4-aminophenyl)benzene.

Substitution: 4-Methoxy-2-(4-nitrophenyl)aniline.

Aplicaciones Científicas De Investigación

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects or toxicity.

Comparación Con Compuestos Similares

4-Chloro-2-methoxy-1-phenylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitro-2-methoxy-1-phenylbenzene: Lacks the chloro group, affecting its substitution reactions.

2-Chloro-1-methoxy-4-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.

Uniqueness: 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is unique due to the combination of chloro, methoxy, and nitro groups, which confer distinct reactivity and potential applications. The presence of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Actividad Biológica

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, a compound with the CAS number 1352318-36-5, has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a chloro group, a methoxy group, and a nitrophenyl moiety. This arrangement contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values for different strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. A study reported the following MIC values:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 30 |

| Aspergillus niger | 40 |

This antifungal activity may be linked to the compound's ability to interfere with fungal cell wall synthesis or function.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. In vitro studies demonstrated its potential as an anticancer agent against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 18 |

These findings suggest that the compound may induce apoptosis in cancer cells, possibly through the activation of intrinsic apoptotic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Potential mechanisms include:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial and fungal membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : The nitro group may participate in redox reactions that inhibit key enzymes involved in metabolic processes within pathogens.

- Apoptosis Induction : In cancer cells, it may activate caspase pathways leading to programmed cell death.

Case Studies and Research Findings

A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of compounds similar to this compound. The study found that modifications to the nitro group enhanced cytotoxicity against certain cancer cell lines while maintaining antimicrobial properties .

Another research article highlighted the structure-activity relationship (SAR) of related compounds, indicating that electron-withdrawing groups like nitro significantly increase biological activity compared to electron-donating groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene?

A three-step approach is typically employed:

Friedel-Crafts acylation : Introduce the nitrophenyl group via electrophilic substitution using 4-nitrobenzoyl chloride under acidic conditions (e.g., AlCl₃ in dichloromethane at 0–5°C).

Methoxy group installation : Use nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOMe) in DMF at 80–100°C.

Chlorination : Employ N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN) in CCl₄ at reflux .

Key purification steps : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity.

Q. How can the structure of this compound be validated experimentally?

Combine spectroscopic and crystallographic methods:

- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in ¹H NMR, chlorine/nitro group shifts in ¹³C NMR).

- XRD : Use SHELXL or OLEX2 for single-crystal refinement to resolve ambiguities in bond lengths/angles caused by electron-withdrawing groups .

- Mass spectrometry : Validate molecular weight via ESI-MS or HRMS (expected [M+H]⁺: 292.05).

Advanced Research Questions

Q. How do the electron-withdrawing nitro and chloro groups influence reactivity in cross-coupling reactions?

The nitro group (meta-directing) and chloro group (ortho/para-directing) create competing electronic effects. For Suzuki-Miyaura couplings:

- Optimized conditions : Use Pd(PPh₃)₄, K₂CO₃, and toluene/water (3:1) at 90°C. The nitro group stabilizes intermediates via resonance, while the chloro group may require protective strategies (e.g., silylation) to prevent side reactions .

- Challenges : Steric hindrance from the methoxy group slows transmetallation. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc).

Q. What computational methods are effective for modeling the electronic structure of this compound?

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to map frontier molecular orbitals (FMOs). The nitro group lowers the LUMO (−1.8 eV), enhancing electrophilicity.

- Molecular dynamics : Simulate solvent interactions (e.g., DMSO vs. chloroform) to predict solubility and aggregation behavior .

Q. How can crystallization challenges due to molecular flexibility be addressed?

- Co-crystallization : Introduce hydrogen-bond donors (e.g., 4,4′-bipyridine) to stabilize the nitro and methoxy groups.

- Slow evaporation : Use mixed solvents (e.g., CHCl₃/MeOH) to promote ordered crystal growth.

- Validation : Check for twinning using PLATON or checkCIF to refine disordered regions .

Q. Methodological Challenges

Q. How to resolve contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Dynamic effects : Rotameric splitting from the methoxy group can occur. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C to confirm.

- Impurity analysis : Use 2D-COSY or HSQC to distinguish coupling artifacts from impurities .

Q. What strategies mitigate decomposition during storage?

- Light-sensitive degradation : Store in amber vials under argon at −20°C.

- Hydrolytic stability : Monitor pH (stable in pH 6–8 buffers; avoid aqueous base). Use TGA/DSC to assess thermal decomposition thresholds (>180°C) .

Q. Biological and Material Applications

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

- Derivatization : Synthesize analogs by replacing the nitro group with cyano or sulfonamide moieties.

- Assay conditions : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using MIC assays (Mueller-Hinton broth, 24h incubation).

- Mechanistic insight : Use fluorescence quenching to study DNA intercalation or membrane disruption .

Propiedades

IUPAC Name |

4-chloro-2-methoxy-1-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-13-8-10(14)4-7-12(13)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTBCGJBXRFXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718391 | |

| Record name | 4-Chloro-2-methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-36-5 | |

| Record name | 1,1′-Biphenyl, 4-chloro-2-methoxy-4′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.